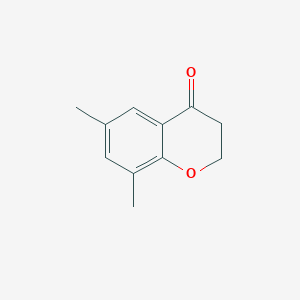

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 15773-95-2) is a chromanone derivative characterized by a benzopyranone core with methyl substituents at positions 6 and 6. Chromanones are a subclass of flavonoids, which are polyphenolic compounds with a heterocyclic oxygen-containing ring (C-ring) fused to two aromatic rings (A and B) .

Properties

IUPAC Name |

6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOWUREPUUWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)CCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483628 | |

| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-95-2 | |

| Record name | 2,3-Dihydro-6,8-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

In the first step, a dimethylphenol derivative (e.g., 2,4-dimethylphenol) reacts with a gamma-butyrolactone bearing a leaving group (X = Br, I) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the phenol, enabling nucleophilic attack on the gamma-butyrolactone’s electrophilic carbon. This yields an intermediate aliphatic ester, which undergoes acid-catalyzed cyclization in the second step. For example, ZnCl₂ or AlCl₃ promotes intramolecular esterification, forming the benzopyran ring and introducing the ketone functionality.

Optimization and Yield Considerations

The patent reports yields of up to 72% for analogous compounds when using ZnCl₂ as the acid catalyst. Key variables include:

-

Temperature : Cyclization proceeds efficiently at 110°C.

-

Catalyst loading : 10–20 mol% ZnCl₂ ensures complete conversion.

-

Substituent effects : Electron-donating methyl groups at positions 6 and 8 enhance ring closure by stabilizing transition states through hyperconjugation.

Table 1: Representative Conditions for Gamma-Butyrolactone-Based Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | NaH (1.1 eq.) | Ensures complete deprotonation |

| Solvent | DMF | Polar aprotic medium enhances reactivity |

| Acid catalyst | ZnCl₂ (15 mol%) | Maximizes cyclization efficiency |

| Reaction temperature | 110°C | Balances rate and side reactions |

An alternative route involves the cyclization of 2,4-dimethylphenol with ethyl acetoacetate, a beta-keto ester, under acidic conditions. This method, referenced in industrial synthesis guidelines, leverages the keto-enol tautomerism of ethyl acetoacetate to form the benzopyran skeleton.

Mechanistic Insights

In concentrated sulfuric acid, 2,4-dimethylphenol undergoes electrophilic substitution at the para position of the hydroxyl group. Ethyl acetoacetate’s enolic form acts as a nucleophile, attacking the activated phenol to form a ketone intermediate. Subsequent dehydration and cyclization yield the target compound.

Oxidation of 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

The hydroxyl group at position 4 in 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be oxidized to a ketone using agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄).

Oxidation Conditions and Efficiency

-

PCC in dichloromethane : Mild conditions preserve the benzopyran structure, yielding 80–85% of the ketone.

-

Jones reagent : Higher reactivity but risks over-oxidation; yields drop to 60–65% due to side reactions.

Table 2: Comparison of Oxidation Methods

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 85 | 98 |

| Jones reagent | H₂O/acetone | 0°C | 65 | 90 |

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dihydro moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated benzopyran derivatives .

Scientific Research Applications

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Structural and Functional Implications

Conformational Flexibility

Crystallographic studies of 3-benzylchroman-4-one derivatives (e.g., HIF-4 and HIF-13) demonstrate that substituents on the benzyl group significantly alter ring conformations. For example, HIF-4 adopts a deviant conformation compared to other analogs, highlighting how substituent positioning can modulate molecular geometry and intermolecular interactions .

Biological Activity

6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a compound belonging to the benzopyran family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound includes a benzopyran ring system with two methyl groups at positions 6 and 8. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to antiproliferative effects.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For example, it has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit bacterial growth and exhibit antifungal effects.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may suppress the production of pro-inflammatory cytokines and reduce inflammation in experimental models.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1: Anticancer Potential (Journal of Medicinal Chemistry) | The compound inhibited proliferation in breast cancer cells with an IC50 value of 15 µM. |

| Study 2: Antimicrobial Activity (Phytotherapy Research) | Exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3: Anti-inflammatory Mechanism (Journal of Inflammation Research) | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Case Studies

- Breast Cancer Cell Lines : In vitro studies revealed that treatment with this compound led to significant apoptosis in MCF-7 cells. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant activity at lower concentrations.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers such as IL-6 and TNF-alpha.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Validate with in vitro assays .

- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for enhanced bioactivity?

Advanced Research Question

- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at C3/C5 to modulate electronic effects .

- Ring Expansion : Synthesize fused-ring analogs (e.g., benzofurochromenones) to enhance planar rigidity and target binding .

- In Silico Screening : Prioritize derivatives with improved docking scores against therapeutic targets (e.g., anti-inflammatory enzymes) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .

How should researchers address contradictory data in synthetic yields or biological activity across studies?

Advanced Research Question

- Reproducibility Checks : Validate protocols using identical reagents, catalysts, and equipment (e.g., anhydrous solvents, controlled atmosphere) .

- Analytical Harmonization : Standardize LCMS parameters (e.g., ionization mode, collision energy) to ensure consistency .

- Meta-Analysis : Compare datasets across publications to identify confounding variables (e.g., solvent polarity, temperature gradients) .

What in vitro models are suitable for assessing the cytotoxicity of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.